molecular formula C8H7NO2 B14902838 2-Hydroxy-3-(hydroxymethyl)benzonitrile

2-Hydroxy-3-(hydroxymethyl)benzonitrile

Cat. No.: B14902838
M. Wt: 149.15 g/mol
InChI Key: JJLXHFONILGYIB-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(hydroxymethyl)benzonitrile (CAS: 1261450-43-4) is a benzonitrile derivative featuring a hydroxyl (-OH) group at position 2 and a hydroxymethyl (-CH2OH) group at position 3 on the aromatic ring. This compound’s polar functional groups enhance solubility in polar solvents and enable hydrogen bonding, distinguishing it from simpler benzonitrile analogs.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-hydroxy-3-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C8H7NO2/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,10-11H,5H2

InChI Key

JJLXHFONILGYIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C#N)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Hydroxy-3-(hydroxymethyl)benzonitrile involves the reaction of 2-hydroxybenzaldehyde with hydroxylamine hydrochloride. This reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and efficiency .

Industrial Production Methods

Industrial production methods for this compound often involve the use of green chemistry principles. For example, ionic liquids can be used as solvents and catalysts to facilitate the reaction, reducing the need for hazardous chemicals and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 2-Hydroxy-3-(carboxymethyl)benzonitrile.

    Reduction: 2-Hydroxy-3-(hydroxymethyl)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(hydroxymethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(hydroxymethyl)benzonitrile involves its interaction with various molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, potentially modifying the function of enzymes and other proteins .

Comparison with Similar Compounds

4-Hydroxy-3-methylbenzonitrile (CAS: 15777-70-5)

  • Structural Differences : The methyl (-CH3) group at position 3 replaces the hydroxymethyl (-CH2OH) group in the target compound.
  • Physicochemical Properties: The methyl group reduces polarity and hydrogen-bonding capacity compared to hydroxymethyl, leading to lower aqueous solubility. The hydroxyl group at position 4 (vs. position 2 in the target compound) alters acidity; phenolic -OH (pKa ~10) is more acidic than the alcoholic -OH in hydroxymethyl (pKa ~15–16) .

Bucindolol (CAS: 71119-11-4)

  • Structural Differences: Features a 2-hydroxy-3-aminopropoxy chain at position 2 and an indole-containing tertiary amine.
  • Pharmacological Relevance: A non-selective β-adrenergic receptor blocker. The aminoalkoxy chain enables receptor binding, absent in the target compound.
  • Reactivity : The nitrile group remains intact, but the bulky substituents limit its participation in further reactions compared to the less sterically hindered target compound .

2-Chloro-6-[(2R)-2-hydroxy-3-{[2-methyl-1-(2-naphthyl)propan-2-yl]amino}propoxy]benzonitrile (CAS: 284035-33-2)

  • Structural Differences : Chlorine at position 2, a chiral hydroxypropoxy chain at position 6, and a naphthyl-substituted amine.
  • Physicochemical Properties :
    • Increased lipophilicity due to the naphthyl group, enhancing membrane permeability.
    • Chirality (R-configuration) impacts biological activity, a feature absent in the target compound .

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

  • Structural Differences: Bromine at position 4 and a phenoxy bridge connecting to another benzonitrile moiety.
  • Safety : Classified under GHS guidelines, requiring careful handling due to bromine-related hazards .

3-(2-Hydroxy-3-(pyridin-3-yl)naphthalen-1-ylthio)benzonitrile

  • Structural Differences : Thioether linkage to a naphthalene-pyridinyl system.
  • Electronic Properties : The thioether and pyridinyl groups enhance electron-withdrawing effects, altering the nitrile’s reactivity compared to the target compound’s electron-donating hydroxyl groups .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties/Applications References
2-Hydroxy-3-(hydroxymethyl)benzonitrile C8H7NO2 -OH (C2), -CH2OH (C3), -CN (C1) 149.15 Synthetic intermediate, polar solubility
4-Hydroxy-3-methylbenzonitrile C8H7NO -OH (C4), -CH3 (C3), -CN (C1) 133.15 Ligand in coordination chemistry
Bucindolol C22H25N3O2 -OCH2CH(OH)CH2NH- (C2), indole moiety 363.5 β-blocker drug
2-Chloro-6-[(2R)-hydroxypropoxy]benzonitrile C24H25ClN2O2 -Cl (C2), chiral hydroxypropoxy chain (C6) 408.93 Adrenergic receptor targeting
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile C14H10BrNO2 -Br (C4), -CH2OH (C3), phenoxy bridge 304.15 Cross-coupling reactions

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